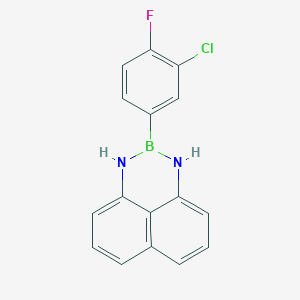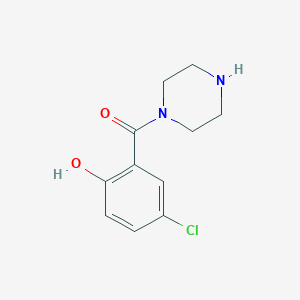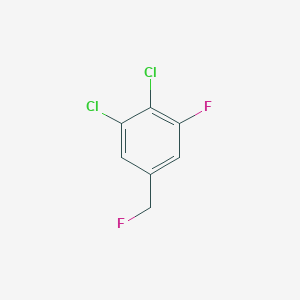
1-(3-Amino-2-mercaptophenyl)-3-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-2-mercaptophenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C9H10ClNOS This compound is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-mercaptophenyl)-3-chloropropan-1-one typically involves the reaction of 3-amino-2-mercaptophenol with 3-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
化学反应分析
Types of Reactions
1-(3-Amino-2-mercaptophenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Amines, thiols.
科学研究应用
1-(3-Amino-2-mercaptophenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Amino-2-mercaptophenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino and mercapto groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloropropanone moiety can also undergo nucleophilic attack, resulting in the formation of covalent adducts with biological molecules.
相似化合物的比较
Similar Compounds
- 1-(3-Amino-2-mercaptophenyl)-3-bromopropan-1-one
- 1-(3-Amino-2-mercaptophenyl)-3-chloropropan-2-one
- 3-amino-6-ethyl-2-thioxo-2,3-dihydro-4(1h)-pyrimidinone
Uniqueness
1-(3-Amino-2-mercaptophenyl)-3-chloropropan-1-one is unique due to the presence of both amino and mercapto groups, which provide it with distinct reactivity and potential for forming diverse chemical derivatives. Its chloropropanone moiety also allows for various substitution reactions, making it a versatile compound in synthetic chemistry.
属性
分子式 |
C9H10ClNOS |
|---|---|
分子量 |
215.70 g/mol |
IUPAC 名称 |
1-(3-amino-2-sulfanylphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNOS/c10-5-4-8(12)6-2-1-3-7(11)9(6)13/h1-3,13H,4-5,11H2 |
InChI 键 |
FESBGBLIUPNWFA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)N)S)C(=O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



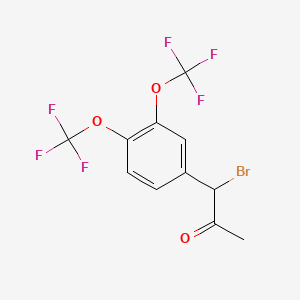
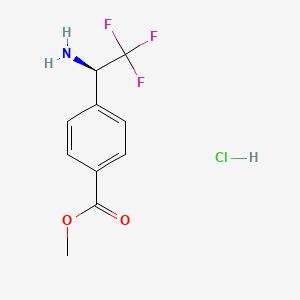
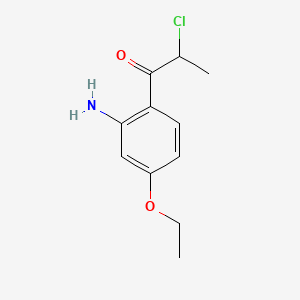


![5-O-tert-butyl 2-O-ethyl 3-bromo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate](/img/structure/B14057218.png)
![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol](/img/structure/B14057224.png)
